N-(prop-2-en-1-yl)oxolane-2-carboxamide
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Overview
Description
Mechanism of Action
Mode of Action
It is suggested that both the starting material and the product act as photosensitizers, and singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(prop-2-en-1-yl)oxolane-2-carboxamide . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and interaction with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(prop-2-en-1-yl)oxolane-2-carboxamide typically involves the amidation of oxolane-2-carboxylic acid with an allylamine. The reaction can be catalyzed or non-catalyzed, depending on the desired yield and reaction conditions. Catalytic amidation often employs coupling reagents such as carbodiimides or phosphonium salts to activate the carboxylic acid group, facilitating the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process. Additionally, purification techniques like crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(prop-2-en-1-yl)oxolane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The oxolane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted oxolane derivatives.
Scientific Research Applications
N-(prop-2-en-1-yl)oxolane-2-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2-oxolane-2-carboxamide
- N-ethyl-2-oxolane-2-carboxamide
- N-propyl-2-oxolane-2-carboxamide
Uniqueness
N-(prop-2-en-1-yl)oxolane-2-carboxamide is unique due to the presence of the allyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. The allyl group allows for additional chemical transformations, such as oxidation to epoxides, which are not possible with the methyl, ethyl, or propyl analogs.
Properties
IUPAC Name |
N-prop-2-enyloxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-5-9-8(10)7-4-3-6-11-7/h2,7H,1,3-6H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDWJWMXWXXMHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CCCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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